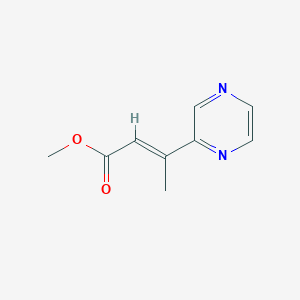
methyl (E)-3-pyrazin-2-ylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-pyrazin-2-ylbut-2-enoate is an organic compound characterized by the presence of a pyrazine ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-pyrazin-2-ylbut-2-enoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method involves the condensation of pyrazine-2-carboxylic acid with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-pyrazin-2-ylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Methyl (E)-3-pyrazin-2-ylbut-2-enol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-pyrazin-2-ylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl (E)-3-pyrazin-2-ylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active pyrazine derivatives, which can then interact with enzymes or receptors in biological systems. The pyrazine ring is known to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-pyrazin-2-ylbut-2-enol: A reduced form of the compound with similar structural features.
Pyrazine-2-carboxylic acid: An oxidized derivative with different chemical properties.
Substituted pyrazine derivatives: Compounds with various substituents on the pyrazine ring, exhibiting diverse chemical and biological activities.
Uniqueness
Methyl (E)-3-pyrazin-2-ylbut-2-enoate is unique due to its combination of a pyrazine ring and an ester functional group, which imparts specific reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
methyl (E)-3-pyrazin-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-7(5-9(12)13-2)8-6-10-3-4-11-8/h3-6H,1-2H3/b7-5+ |
InChI-Schlüssel |
JRRQHUHMHJGOCJ-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/C1=NC=CN=C1 |
Kanonische SMILES |
CC(=CC(=O)OC)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


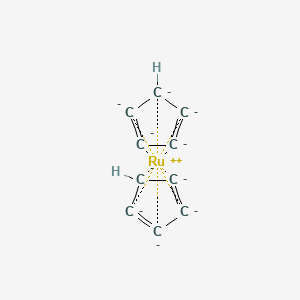
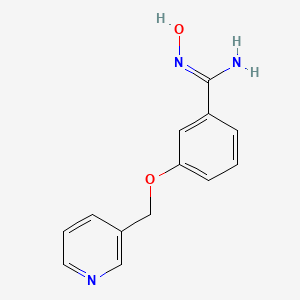
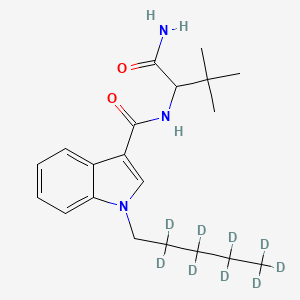
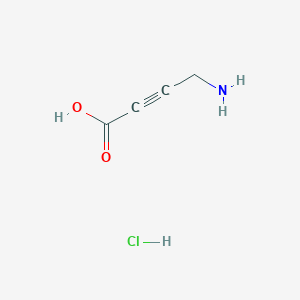
![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)
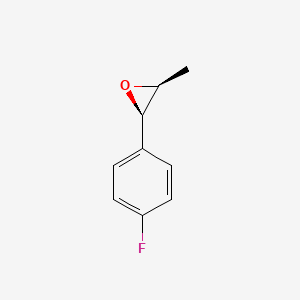

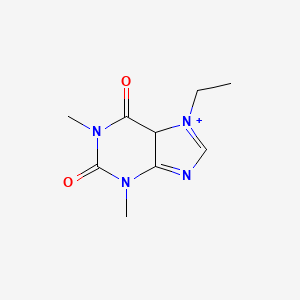


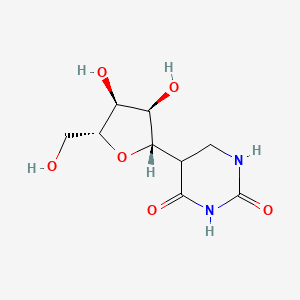

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
